molecular formula C34H46FN5O9S B10827087 [5-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]-1-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-3-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate

[5-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]-1-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-3-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate

Cat. No.: B10827087
M. Wt: 719.8 g/mol
InChI Key: KNRSXDLSSCIKMT-JZAQWMKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BL-8030 is a potent and selective second-generation inhibitor of the Hepatitis C virus NS3/4A protease. This compound is designed to target and inhibit the NS3/4A protease, which is essential for the replication of the Hepatitis C virus. The development of BL-8030 represents a significant advancement in the treatment of Hepatitis C, offering a promising option for patients with chronic infections .

Preparation Methods

The synthesis of BL-8030 involves a series of chemical reactions designed to create a peptidomimetic structure that effectively inhibits the NS3/4A protease. The synthetic route typically includes the following steps:

Industrial production methods for BL-8030 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy.

Chemical Reactions Analysis

BL-8030 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability and efficacy.

    Substitution: Substitution reactions can introduce new functional groups, potentially improving the compound’s binding affinity and selectivity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically modified versions of BL-8030 with enhanced or altered activity .

Scientific Research Applications

BL-8030 has several scientific research applications, including:

Mechanism of Action

BL-8030 exerts its effects by specifically inhibiting the NS3/4A protease of the Hepatitis C virus. This protease is essential for the cleavage of the viral polyprotein into functional proteins required for viral replication. By binding to the active site of the NS3/4A protease, BL-8030 prevents the protease from processing the viral polyprotein, thereby inhibiting viral replication. The molecular targets involved in this mechanism include the active site residues of the NS3/4A protease, which are critical for its enzymatic activity .

Comparison with Similar Compounds

BL-8030 is unique among NS3/4A protease inhibitors due to its high potency and selectivity. Similar compounds include:

    Telaprevir: Another NS3/4A protease inhibitor with a different chemical structure and binding mechanism.

    Boceprevir: Similar in function but with distinct pharmacokinetic properties.

    Simeprevir: A later-generation NS3/4A protease inhibitor with improved resistance profiles.

Compared to these compounds, BL-8030 offers several advantages, including enhanced potency against multiple Hepatitis C virus genotypes and a lower likelihood of resistance development .

Properties

Molecular Formula

C34H46FN5O9S

Molecular Weight

719.8 g/mol

IUPAC Name

[5-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]-1-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-3-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C34H46FN5O9S/c1-8-20-15-34(20,29(43)38-50(46,47)22-12-13-22)37-27(41)25-14-21(48-31(45)39-16-19-10-9-11-24(35)23(19)18-39)17-40(25)28(42)26(32(2,3)4)36-30(44)49-33(5,6)7/h8-11,20-22,25-26H,1,12-18H2,2-7H3,(H,36,44)(H,37,41)(H,38,43)/t20?,21?,25?,26?,34-/m1/s1

InChI Key

KNRSXDLSSCIKMT-JZAQWMKSSA-N

Isomeric SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)N[C@@]2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC(=O)N4CC5=C(C4)C(=CC=C5)F)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)OC(=O)N4CC5=C(C4)C(=CC=C5)F)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.